molecular formula C19H17N7O B2410882 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2201887-77-4

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2410882
CAS No.: 2201887-77-4
M. Wt: 359.393
InChI Key: SBNVVPZARMGIBR-UHFFFAOYSA-N
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Description

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency .

Biochemical Pathways

Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of biochemical reactions . These reactions lead to changes in cell growth, differentiation, and apoptosis, which are crucial for the survival and proliferation of MM cells .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .

Result of Action

The compound inhibits the enzymatic activity of TAK1, leading to a decrease in the growth of MM cell lines . The lead compound, referred to as compound 26 in the literature, inhibits TAK1 with an IC50 of 55 nM . This inhibition is more potent than the known TAK1 inhibitor, takinib, which has an IC50 of 187 nM .

Properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19-4-1-16(15-5-7-20-8-6-15)22-26(19)13-14-11-24(12-14)18-3-2-17-21-9-10-25(17)23-18/h1-10,14H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVVPZARMGIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.